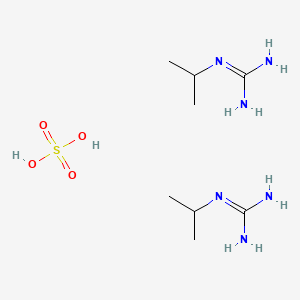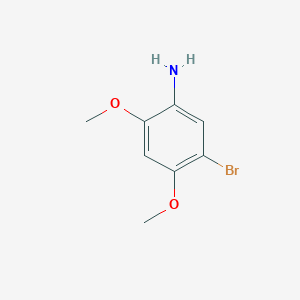
2-アミノ-3-ヒドロキシベンズアミド
概要
説明
2-Amino-3-hydroxybenzamide is an organic compound with the molecular formula C7H8N2O2. It is a derivative of benzamide, characterized by the presence of an amino group at the second position and a hydroxyl group at the third position on the benzene ring.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals.
生化学分析
Biochemical Properties
2-Amino-3-hydroxybenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antioxidant, thrombin-inhibitory, and anticancer activities . The compound’s interaction with thrombin, an enzyme involved in blood clotting, highlights its potential as a thrombin inhibitor. Additionally, 2-Amino-3-hydroxybenzamide interacts with reactive oxygen species (ROS), demonstrating its antioxidant properties .
Cellular Effects
2-Amino-3-hydroxybenzamide affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound exhibits anticancer activities by inhibiting the proliferation of cancer cells while showing minimal harmful effects on normal cells . This selective inhibition suggests that 2-Amino-3-hydroxybenzamide may alter gene expression and cellular metabolism in cancer cells, leading to their reduced viability.
Molecular Mechanism
The molecular mechanism of 2-Amino-3-hydroxybenzamide involves its interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its thrombin-inhibitory activity is attributed to its binding interactions with the enzyme thrombin . Additionally, the compound’s antioxidant properties are linked to its ability to scavenge reactive oxygen species, thereby preventing oxidative damage to cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-3-hydroxybenzamide have been studied over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 2-Amino-3-hydroxybenzamide maintains its stability under specific conditions, allowing for prolonged observation of its effects . Long-term studies have indicated that the compound can sustain its biological activities, such as antioxidant and anticancer effects, over extended periods .
Dosage Effects in Animal Models
The effects of 2-Amino-3-hydroxybenzamide vary with different dosages in animal models. Research has demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activities . It is essential to consider potential toxic or adverse effects at high doses. Studies have indicated that while 2-Amino-3-hydroxybenzamide is generally well-tolerated, excessively high doses may result in toxicity and adverse effects .
Metabolic Pathways
2-Amino-3-hydroxybenzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound’s interaction with thrombin and reactive oxygen species suggests its involvement in pathways related to blood clotting and oxidative stress . Additionally, its role in modulating gene expression and cellular metabolism further highlights its participation in complex metabolic networks .
Transport and Distribution
The transport and distribution of 2-Amino-3-hydroxybenzamide within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target tissues . These interactions ensure that 2-Amino-3-hydroxybenzamide reaches its site of action, allowing it to exert its biochemical effects effectively .
Subcellular Localization
2-Amino-3-hydroxybenzamide exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interactions with biomolecules and subsequent biological effects. For example, its presence in the cytoplasm or nucleus may determine its role in modulating gene expression and cellular metabolism .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydroxybenzamide typically involves the reaction of 2-nitro-3-hydroxybenzoic acid with ammonia or an amine under reducing conditions. The reduction of the nitro group to an amino group can be achieved using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as iron powder in acidic medium .
Industrial Production Methods: Industrial production of 2-Amino-3-hydroxybenzamide may involve multi-step synthesis starting from readily available raw materials such as salicylic acid. The process includes nitration, reduction, and subsequent amide formation. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products .
化学反応の分析
Types of Reactions: 2-Amino-3-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using hydrogen gas and a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst or iron powder in acidic medium.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-Amino-3-hydroxybenzaldehyde.
Reduction: 2-Amino-3-hydroxybenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
作用機序
The mechanism of action of 2-Amino-3-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The compound’s hydroxyl and amino groups play a crucial role in forming hydrogen bonds and electrostatic interactions with the target molecules .
類似化合物との比較
2-Aminobenzamide: Lacks the hydroxyl group at the third position, which affects its reactivity and biological activity.
3-Hydroxybenzamide: Lacks the amino group at the second position, resulting in different chemical properties and applications.
2-Acetamido-3-hydroxybenzamide:
Uniqueness: 2-Amino-3-hydroxybenzamide is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
特性
IUPAC Name |
2-amino-3-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-6-4(7(9)11)2-1-3-5(6)10/h1-3,10H,8H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUVTOSMGWXSHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70604630 | |
| Record name | 2-Amino-3-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70604630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16353-14-3 | |
| Record name | 2-Amino-3-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70604630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1287673.png)



